molecular formula C8H12BrNO2S2 B15533599 5-bromo-N-butylthiophene-2-sulfonamide

5-bromo-N-butylthiophene-2-sulfonamide

Cat. No.: B15533599
M. Wt: 298.2 g/mol
InChI Key: WGRQTVOUFIDSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-butylthiophene-2-sulfonamide (CAS 641607-86-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and antibacterial research. This sulfonamide derivative features a thiophene ring substituted with a bromine atom at the 5-position and an n-butyl group attached to the sulfonamide nitrogen, yielding the molecular formula C 8 H 12 BrNO 2 S 2 and a molecular weight of 298.22 g/mol . The compound serves as a versatile synthetic intermediate. Its bromine moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the facile introduction of diverse aryl groups at the 5-position to create libraries of 5-aryl-thiophene sulfonamide derivatives for structure-activity relationship (SAR) studies . Synthesis is typically achieved via alkylation of 5-bromothiophene-2-sulfonamide with butyl bromide in dimethylformamide (DMF) using lithium hydride (LiH) or potassium carbonate (K 2 CO 3 ) as a base, yielding the product in moderate to high yields (65-80%) . Research Applications and Biological Activity: This compound and its derivatives demonstrate promising biological activities. Related 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent in vitro efficacy against clinically isolated, extensively drug-resistant bacterial strains, including New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147. One study reported a highly favorable MIC (Minimum Inhibitory Concentration) of 0.39 µg/mL and an MBC (Minimum Bactericidal Concentration) of 0.78 µg/mL for a closely related analog, highlighting the potential of this chemical class in addressing antibiotic resistance . Molecular docking studies suggest the mechanism of action involves hydrogen bonding and hydrophobic interactions with bacterial target proteins . Beyond antibacterial applications, synthesized analogs have also been investigated as potent urease inhibitors and evaluated for hemolytic activity to assess therapeutic potential . Researchers should characterize the compound using a combination of techniques, including 1 H NMR, 13 C NMR, LC-MS, and elemental analysis to confirm purity and structural integrity . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human or veterinary use. All safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C8H12BrNO2S2

Molecular Weight

298.2 g/mol

IUPAC Name

5-bromo-N-butylthiophene-2-sulfonamide

InChI

InChI=1S/C8H12BrNO2S2/c1-2-3-6-10-14(11,12)8-5-4-7(9)13-8/h4-5,10H,2-3,6H2,1H3

InChI Key

WGRQTVOUFIDSKT-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Derivatives

Comparison with Aryl-Substituted Derivatives

Suzuki-Miyaura cross-coupling of 5-bromo-N-butylthiophene-2-sulfonamide with aryl boronic acids introduces aromatic groups at the 5-position, generating compounds like 5-aryl-N-butylthiophene-2-sulfonamides . Key differences include:

  • Electronic Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) increase electrophilicity, enhancing urease inhibition (IC₅₀: 8.2 µM vs. 22.5 µM for the parent compound) .
  • Synthetic Yields : Aryl derivatives exhibit moderate yields (50–85%), depending on boronic acid reactivity .

Comparison with Heterocyclic Sulfonamides

Replacing thiophene with other heterocycles alters bioactivity:

  • 5-Bromo-N-butylfuran-2-sulfonamide (C₇H₁₀BrNO₃S) shows reduced antimicrobial activity compared to thiophene analogs, likely due to furan’s lower aromatic stability .
  • Thiophene vs. Pyrimidine : Pyrimidine-based sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, improving target binding in enzyme inhibition .

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Formula Yield (%) Key Properties
This compound Butyl (linear) C₈H₁₂BrNO₂S₂ 75–80 Moderate solubility, antimicrobial
5-Bromo-N-(sec-butyl)thiophene-2-sulfonamide sec-Butyl C₈H₁₂BrNO₂S₂ 68 Enhanced lipophilicity
5-(4-Nitrophenyl)-N-butylthiophene-2-sulfonamide 4-Nitrophenyl C₁₄H₁₅BrN₂O₄S₂ 62 Potent urease inhibitor
5-Bromo-N-butylfuran-2-sulfonamide Furan core C₇H₁₀BrNO₃S 55 Reduced bioactivity

Preparation Methods

Lithium Hydride (LiH)-Mediated Alkylation

In a representative procedure, 5-bromothiophene-2-sulfonamide (0.413 mmol) is dissolved in dimethylformamide (DMF, 40 mL) and treated with LiH (1 equiv.) to generate the sulfonamide anion. Butyl bromide (1 equiv.) is added dropwise, and the reaction proceeds at room temperature for 3 hours. Precipitation with water followed by recrystallization in methanol yields 5-bromo-N-butylthiophene-2-sulfonamide with a 72–78% yield. This method is notable for its mild conditions and high efficiency.

Potassium Carbonate (K₂CO₃)-Assisted Alkylation

Industrial protocols often replace LiH with K₂CO₃ as a cost-effective base. Here, 5-bromothiophene-2-sulfonamide and butyl bromide are refluxed in DMF at 80–100°C for 6–12 hours. The crude product is purified via column chromatography (n-hexane/ethyl acetate), achieving yields of 65–70%. While slightly lower in yield compared to LiH, this method scales effectively for bulk production.

Stepwise Synthesis from Thiophene

This multi-step route constructs the thiophene backbone, introduces functional groups sequentially, and finalizes the N-alkylation.

Sulfonation and Bromination

Thiophene is first sulfonated using chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonic acid. Subsequent bromination with liquid bromine (Br₂) and an iron(III) chloride (FeCl₃) catalyst at 50°C introduces the 5-bromo substituent, forming 5-bromothiophene-2-sulfonic acid.

Sulfonamide Formation and Alkylation

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅), then treated with aqueous ammonia to produce 5-bromothiophene-2-sulfonamide. Finally, alkylation with butyl bromide under K₂CO₃/DMF conditions (12 hours, 80°C) delivers the target compound in 60–68% overall yield.

Negishi Cross-Coupling for N-Alkylation

Microwave-assisted Negishi coupling offers a modern approach to introduce the butyl group. While demonstrated for tert-butyl derivatives, adapting this method for n-butyl requires isobutylzinc bromide replacement.

Experimental Setup

5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide (1 equiv.), n-butylzinc bromide (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) are suspended in 1,4-dioxane. Microwave irradiation at 120°C for 20 minutes facilitates coupling. Purification via silica gel chromatography affords the product in 50–58% yield.

Comparative Analysis of Methods

Method Conditions Yield Scalability Cost Efficiency
LiH-Mediated Alkylation Room temp, 3 hours 72–78% Moderate High
K₂CO₃-Assisted Alkylation 80–100°C, 6–12 hours 65–70% High Moderate
Stepwise Synthesis Multi-step, 24–48 hours 60–68% Low Low
Negishi Coupling Microwave, 20 minutes 50–58% Moderate High

Key Observations :

  • The LiH-mediated method offers the highest yield but involves hazardous reagents.
  • Industrial settings prefer K₂CO₃ for its balance of yield and scalability.
  • Negishi coupling, while rapid, requires specialized equipment and offers lower yields.

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to optimize the K₂CO₃-assisted alkylation. Automated systems control temperature, pressure, and reagent stoichiometry, enhancing reproducibility and reducing reaction times to 4–6 hours. Catalyst recycling and solvent recovery systems further improve cost efficiency, making this the preferred method for ton-scale production.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-butylthiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, sulfonamide formation typically involves reacting a sulfonyl chloride with an amine (e.g., butylamine) in a polar aprotic solvent like DMF under controlled pH (7–9) . Bromination at the 5-position of the thiophene ring may use NBS (N-bromosuccinimide) with a radical initiator (e.g., AIBN) in CCl₄. Yields depend on stoichiometry, temperature (often 0–25°C), and purification steps (e.g., column chromatography). Evidence from related thiophene sulfonamides suggests yields of 60–80% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm bromine substitution (¹H NMR: absence of proton at C5; ¹³C NMR: ~130 ppm for C-Br).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine.
  • HPLC : Purity >95% with a C18 column and acetonitrile/water gradient .
  • Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can assess binding affinities. For example:
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, PI3Kα kinase) .
  • Docking Parameters : Use crystal structures (PDB IDs: e.g., 3EY8 for PI3Kα) and validate with binding free energy calculations (MM-GBSA).
  • Experimental Correlation : Compare in vitro IC₅₀ values (e.g., PI3Kα inhibition assays) with docking scores to refine models .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodological Answer : Contradictions (e.g., reduced yields or byproducts) arise from:
  • Kinetic vs. Thermodynamic Control : Monitor intermediates via in situ FTIR or LC-MS. Adjust temperature to favor desired pathways .
  • Solvent Effects : Switch from DMF (high polarity) to THF for better solubility of intermediates.
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings to minimize side reactions in aryl-bromide substitutions .

Q. How does stereochemistry influence the biological activity of sulfonamide derivatives?

  • Methodological Answer : Enantiomers may exhibit divergent activities. For example:
  • Chiral Resolution : Separate R/S isomers via chiral HPLC (e.g., Chiralpak IA column) .
  • Activity Testing : Compare IC₅₀ values in enzyme assays (e.g., PI3Kα inhibition: R-isomer IC₅₀ = 1.08 μM vs. S-isomer = 2.69 μM) .
  • Structural Analysis : X-ray crystallography of enzyme-ligand complexes reveals stereospecific binding interactions .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Reassess Force Fields : Use AMBER instead of CHARMM for sulfonamide parameterization.
  • Solvent Accessibility : Include explicit water molecules in MD simulations to account for hydrophobic pockets.
  • Experimental Validation : Repeat assays with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.